molecular formula C20H16N6O4 B2643948 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 863018-66-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2643948
CAS RN: 863018-66-0
M. Wt: 404.386
InChI Key: FKWBYXWIRQVWME-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxole, a triazolopyrimidine, and an acetamide group. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in natural products and pharmaceuticals . The triazolopyrimidine is a type of heterocyclic compound that is often found in medicinal chemistry due to its wide range of biological activities . The acetamide group is a functional group that consists of a carbonyl group attached to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d][1,3]dioxole ring is a type of aromatic ether, which means it would likely contribute to the overall stability of the molecule . The triazolopyrimidine ring is a type of heterocycle, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzo[d][1,3]dioxole ring could potentially undergo electrophilic aromatic substitution reactions, while the triazolopyrimidine ring could potentially participate in various nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzo[d][1,3]dioxole ring could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Activity

  • Amplifiers of Phleomycin : A study explored the metabolism of amplifiers of phleomycin, including compounds with complex structures resembling the query compound. These amplifiers showed activity against Escherichia coli in vitro, hinting at potential applications in enhancing antibiotic efficacy or as a model for studying drug interactions with DNA (Brown & Iwai, 1979).

  • Potential Antiasthma Agents : Another study focused on the synthesis of triazolopyrimidines as potential antiasthma agents, showcasing the diverse therapeutic applications of compounds with triazolopyrimidine structures. These findings suggest a research avenue for the query compound in developing novel anti-inflammatory or antiasthma therapies (Medwid et al., 1990).

  • Insecticidal Applications : Research into heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrates the potential for compounds like the query to serve in agricultural applications, specifically in pest management strategies (Fadda et al., 2017).

  • Radioligand Imaging : A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds for radioligand imaging of the translocator protein (18 kDa) with PET, highlights the application in diagnostic imaging and possibly in the study of neuroinflammation or cancer (Dollé et al., 2008).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising biological activity, it could potentially be developed into a new pharmaceutical drug .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c27-17(21-9-13-6-7-15-16(8-13)30-12-29-15)10-25-11-22-19-18(20(25)28)23-24-26(19)14-4-2-1-3-5-14/h1-8,11H,9-10,12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWBYXWIRQVWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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